2-[1-(1,1-Difluoroethyl)cyclopropyl]-N'-hydroxyethanimidamide
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Overview
Description
2-[1-(1,1-Difluoroethyl)cyclopropyl]-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C7H12F2N2O and a molecular weight of 178.18 g/mol This compound is characterized by the presence of a difluoroethyl group attached to a cyclopropyl ring, which is further connected to a hydroxyethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,1-Difluoroethyl)cyclopropyl]-N’-hydroxyethanimidamide typically involves the reaction of 1-(1,1-difluoroethyl)cyclopropane with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and scalability of the synthesis process. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,1-Difluoroethyl)cyclopropyl]-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[1-(1,1-Difluoroethyl)cyclopropyl]-N’-hydroxyethanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(1,1-Difluoroethyl)cyclopropyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The difluoroethyl group and cyclopropyl ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(1,1-Difluoroethyl)cyclopropyl]-1-nitrosoethan-1-amine
- 2-[1-(1,1-Difluoroethyl)cyclopropyl]-N’-hydroxyethanimidamide derivatives
Uniqueness
2-[1-(1,1-Difluoroethyl)cyclopropyl]-N’-hydroxyethanimidamide is unique due to its specific structural features, such as the difluoroethyl group and cyclopropyl ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(1,1-difluoroethyl)cyclopropyl]-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2O/c1-6(8,9)7(2-3-7)4-5(10)11-12/h12H,2-4H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGIARDBXDWBRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)CC(=NO)N)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1(CC1)C/C(=N/O)/N)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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